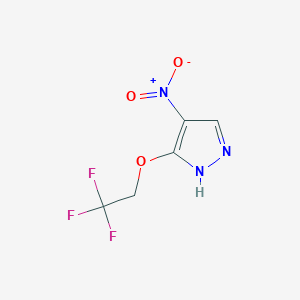4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
CAS No.: 1795502-95-2
Cat. No.: VC6149188
Molecular Formula: C5H4F3N3O3
Molecular Weight: 211.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795502-95-2 |
|---|---|
| Molecular Formula | C5H4F3N3O3 |
| Molecular Weight | 211.1 |
| IUPAC Name | 4-nitro-5-(2,2,2-trifluoroethoxy)-1H-pyrazole |
| Standard InChI | InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10) |
| Standard InChI Key | SQBQEISGQOXJMX-UHFFFAOYSA-N |
| SMILES | C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular structure of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole consists of a pyrazole backbone (a five-membered ring with two nitrogen atoms) functionalized with a nitro (-NO) group and a trifluoroethoxy (-OCHCF) group (Figure 1). The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability in biological systems, while the nitro group contributes to electrophilic reactivity, making the compound suitable for further derivatization .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1795502-95-2 |
| Molecular Formula | |
| Molecular Weight | 211.10 g/mol |
| Purity | ≥97% (HPLC) |
| Storage Conditions | Sealed, dry, 2–8°C |
Physical and Chemical Properties
The compound is a crystalline solid under standard conditions, with solubility predominantly in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . Its stability is influenced by the electron-withdrawing nitro group, which reduces susceptibility to oxidation but may promote photoreactivity. Spectroscopic data (IR, NMR) confirm the presence of characteristic absorption bands for nitro (1520 cm) and trifluoroethoxy (1120 cm) groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process starting from pyrazole precursors. A common route includes:
-
Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid .
-
Etherification: Reaction of the intermediate with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., potassium carbonate) to attach the trifluoroethoxy group .
-
Purification: Recrystallization or column chromatography to achieve ≥97% purity .
Key Reaction:
Industrial Production
Industrial-scale manufacturing adheres to ISO-certified protocols, emphasizing yield optimization and waste reduction. MolCore BioPharmatech reports batch productions with a 75–80% yield using continuous-flow reactors, which enhance reaction control and scalability .
Applications and Uses
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing APIs for antiviral and anticancer agents. Its trifluoroethoxy group improves metabolic stability, while the nitro group serves as a handle for further functionalization (e.g., reduction to amines) .
Agricultural Applications
Patents disclose its utility in herbicidal formulations, where it inhibits acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid substituent | Enhanced solubility in aqueous media |
| 1-Methyl-3-(trifluoromethyl)pyrazole | Methyl and trifluoromethyl groups | Lower reactivity due to absence of nitro group |
Future Research Directions
-
Drug Delivery Systems: Exploring nanoencapsulation to improve bioavailability.
-
Green Synthesis: Developing solvent-free reactions using microwave irradiation.
-
Targeted Herbicides: Engineering derivatives with selective ALS inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume